![molecular formula C16H22N2O2 B2718300 N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide CAS No. 2094373-25-6](/img/structure/B2718300.png)
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide, also known as PEP005, is a synthetic compound that has been the subject of extensive scientific research due to its potential therapeutic applications. PEP005 belongs to the class of compounds known as ingenols, which are derived from the sap of the Euphorbia peplus plant.
Mecanismo De Acción
The mechanism of action of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves the activation of protein kinase C (PKC) enzymes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide activates PKC enzymes by binding to the C1 domain of the enzyme, which leads to the activation of downstream signaling pathways that ultimately result in apoptosis.
Biochemical and Physiological Effects:
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce the expression of pro-inflammatory cytokines, such as interleukin-8 (IL-8), and to increase the production of reactive oxygen species (ROS) in cancer cells. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to activate the immune system, leading to an increase in the number of T cells and natural killer (NK) cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in lab experiments is its specificity for PKC enzymes. This allows researchers to study the effects of PKC activation on cellular processes without the confounding effects of other signaling pathways. However, one limitation of using N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide is its potential toxicity. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been shown to have cytotoxic effects on normal cells, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide. One area of interest is the development of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide-based therapies for the treatment of cancer. Another area of interest is the study of the effects of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide on the immune system, particularly in the context of cancer immunotherapy. Additionally, there is interest in studying the potential use of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Métodos De Síntesis
The synthesis of N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide involves a multi-step process that begins with the isolation of ingenol from the Euphorbia peplus plant. The ingenol is then converted into a diene, which is subsequently reacted with carbamoylmethyl chloride to form the carbamoylmethyl derivative. The final step involves the addition of a prop-2-enamide group to the carbamoylmethyl derivative to form N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-tumor activity against a variety of cancer cell lines, including melanoma, squamous cell carcinoma, and basal cell carcinoma. N-(carbamoylmethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-N-[1-(4-propylphenyl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-6-13-7-9-14(10-8-13)12(3)18(11-15(17)19)16(20)5-2/h5,7-10,12H,2,4,6,11H2,1,3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFXTHGCLOQNNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(C)N(CC(=O)N)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

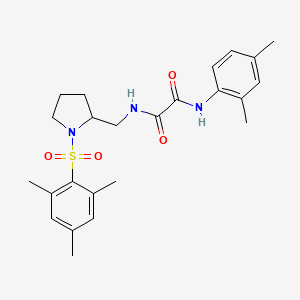
![2-(4-Amino-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl)ethanol;dihydrochloride](/img/structure/B2718218.png)
![2-cyano-N-(3,4-dimethoxyphenyl)-3-[2-(4-methylphenyl)-1,3-oxazol-4-yl]prop-2-enamide](/img/structure/B2718219.png)
![(5-Methyl-1,2-oxazol-3-yl)-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2718220.png)
![N-(2-ethylphenyl)-3-methyl-4-oxo-1-phenyl-1H,4H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2718221.png)

![2-((5-(4-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2718225.png)
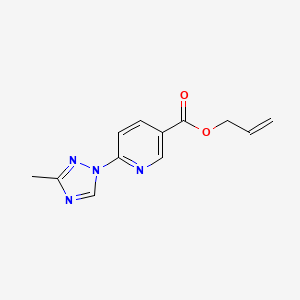


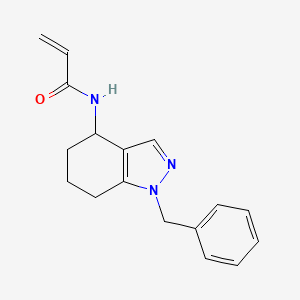
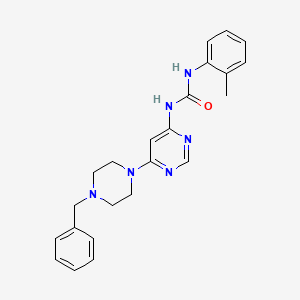
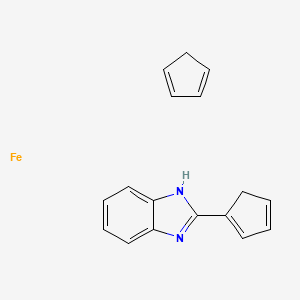
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-[(4-phenylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2718235.png)